molecular formula C22H26N2O B10840679 2-(2-phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide

2-(2-phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide

Cat. No.: B10840679
M. Wt: 334.5 g/mol
InChI Key: VEAFPKIMCGYMFZ-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide typically involves the reaction of 2-phenylindole with N,N-dipropylacetamide under specific reaction conditions. The process may include steps such as:

    Formation of 2-Phenylindole: This can be achieved by reacting phenylhydrazine with acetophenone in the presence of an acid catalyst.

    Acylation Reaction: The 2-phenylindole is then reacted with N,N-dipropylacetamide in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a modulator of biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic processes.

    Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide is unique due to its specific chemical structure, which allows for diverse chemical reactions and potential applications in various fields. Its ability to modulate biological pathways and interactions makes it a valuable compound for scientific research and potential therapeutic development.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

2-(2-phenyl-1H-indol-3-yl)-N,N-dipropylacetamide

InChI

InChI=1S/C22H26N2O/c1-3-14-24(15-4-2)21(25)16-19-18-12-8-9-13-20(18)23-22(19)17-10-6-5-7-11-17/h5-13,23H,3-4,14-16H2,1-2H3

InChI Key

VEAFPKIMCGYMFZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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